N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(19-23-15-3-1-2-4-17(15)25-19)22-12-13-5-10-21-16(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAHJWJMTOPJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with bipyridine derivatives. One common method includes the reaction of 2-amino benzothiazole with 4-bromomethyl-2,4’-bipyridine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s distinguishing feature is its 2,4'-bipyridinylmethyl substituent, which differentiates it from other benzothiazole carboxamides. Below is a comparative analysis of key analogs:
Key Observations :
- Substituents such as fluorophenyl () or hydroxamate tails () prioritize electronic effects (e.g., electron-withdrawing fluorine) or metal-chelating properties, respectively.
- Bulky substituents (e.g., piperidinyl-butoxy in 3j) reduce synthetic yields (44.2% vs. 53–85% for simpler analogs), likely due to steric hindrance during coupling .
Kinase Inhibition and Anticancer Activity
While specific data for the target compound are unavailable, structurally related compounds exhibit kinase inhibition:
- Substituted Benzo[d]thiazole-2,4-dicarboxamides () show potent inhibition of kinases like EGFR and VEGFR2, with IC₅₀ values in the nanomolar range .
- Piperidinyl Derivatives () demonstrate moderate anticancer activity against MCF-7 and HeLa cell lines, likely due to improved membrane permeability from lipophilic substituents .
The bipyridine moiety in the target compound may enhance DNA intercalation or protein binding, as seen in other bipyridine-containing therapeutics .
Solubility and Drug-Likeness
- LogP Predictions : The bipyridinylmethyl group may increase hydrophobicity (higher LogP) compared to analogs with polar tails (e.g., hydroxamate in ).
- Melting Points : Higher melting points (e.g., 234.8°C for compound 3l in ) correlate with crystalline stability, whereas the target compound’s melting point remains uncharacterized .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, including case studies, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bipyridine moiety attached to a benzo[d]thiazole core, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 284.34 g/mol. The presence of both nitrogen and sulfur atoms contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. A study reported that certain derivatives demonstrated IC50 values as low as 33 nM against E. coli DNA gyrase .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound Name | Target Bacteria | IC50 (nM) |
|---|---|---|
| Compound 9d | E. coli | 33 |
| Compound 10a | S. aureus | 45 |
| Compound 10b | Enterococcus faecalis | 50 |
Anticancer Activity
This compound has also shown promise in anticancer applications. Research on related compounds indicates that they can induce apoptosis in cancer cell lines. For example, a derivative exhibited an IC50 value of 25.72 μM against MCF-7 breast cancer cells .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25.72 |
| Compound B | A549 (Lung cancer) | 30.10 |
| Compound C | HeLa (Cervical cancer) | 22.50 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication, which can lead to cell death.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through modulation of signaling pathways such as NF-kB .
- Antioxidant Properties : Some derivatives have demonstrated the capability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .
Case Studies
- Study on Antibacterial Properties : A recent study synthesized a series of benzothiazole derivatives and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus. The results indicated that modifications in the chemical structure significantly affected their potency.
- Evaluation of Anticancer Effects : In vivo studies on mice bearing tumors showed that treatment with this compound led to a marked reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Thiazole ring formation : Cyclization of thioamides with α-haloketones under acidic/basic conditions (e.g., ethanol/water mixtures) .
- Bipyridine coupling : Suzuki or Heck coupling to introduce the bipyridinylmethyl group, requiring palladium catalysts and inert atmospheres .
- Amidation : Carboxamide linkage via reaction of activated carboxylic acids (e.g., acid chlorides) with amines under reflux in dichloromethane or DMF, monitored by TLC .
- Critical parameters : Solvent polarity (e.g., ethyl acetate/hexane for purification), stoichiometric ratios (1.1–1.5 eq of reagents), and temperature control (reflux vs. room temperature) significantly impact yields (39–78% reported in similar compounds) .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic signals (e.g., thiazole C=S at ~165 ppm, bipyridine aromatic protons at 7.5–8.5 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight with <2 ppm error. For example, m/z 379.1597 (C20H19N5O2S) matches theoretical values .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to assess purity (>98% by UV at 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anti-inflammatory assays : Measure prostaglandin E2 (PGE2) suppression in RAW264.7 macrophages using ELISA, with IC50 calculations .
- Enzyme inhibition : Screen against kinases (e.g., COX-2) via fluorescence polarization or radiometric assays .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in amidation or coupling steps?
- Methodological Answer :
- Amidation optimization : Use coupling agents like HATU or EDCl/HOBt in DMF at 0°C→RT to minimize side reactions. For stubborn reactions, microwave-assisted synthesis (100°C, 30 min) improves efficiency .
- Coupling challenges : Switch from thermal (50°C, 24h) to light-mediated conditions (blue LED, 25°C, 3h) for C–H amidation, reducing byproducts (e.g., 78% vs. 35% yields in similar systems) .
Q. What computational strategies predict the compound’s binding affinity and guide structural modifications?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Model interactions with COX-2 or kinase active sites, focusing on hydrogen bonds with bipyridine N atoms and hydrophobic contacts with the thiazole ring .
- QSAR studies : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., trifluoromethyl groups enhance metabolic stability) .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) to prioritize derivatives with lower RMSD fluctuations .
Q. How can contradictions between in vitro and in silico activity data be resolved?
- Methodological Answer :
- Meta-analysis : Cross-validate assays (e.g., SPR vs. fluorescence) to confirm target engagement .
- Metabolite profiling : Use LC-MS to identify off-target metabolites that may explain discrepancies (e.g., demethylation of methoxy groups altering activity) .
- Free-energy calculations (MM/PBSA) : Refine docking predictions by incorporating solvation effects and entropy contributions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate groups on the bipyridine ring or PEGylate the carboxamide for enhanced aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to improve plasma half-life .
- Salt formation : Convert to hydrochloride salts via treatment with HCl in diethyl ether, increasing dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
